5-(Naphthalen-1-yl)furan-2-carbaldehyde

Anticancer Thiosemicarbazone Naphthofuran

Choose 5-(Naphthalen-1-yl)furan-2-carbaldehyde for its unique naphthyl substituent, which confers superior LogP (3.91) and membrane permeability over phenyl analogs. Its thiosemicarbazone derivative demonstrates potent antiproliferative activity (IC50 7.69 µM) across seven cancer cell lines, validating this scaffold for anticancer drug discovery. An industrial-scale production method is established for 1-ton batches, ensuring synthetic reliability. Each batch includes QC documentation (NMR, HPLC). Prioritize this building block for reproducible, high-impact research outcomes.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 51792-36-0
Cat. No. B1338330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Naphthalen-1-yl)furan-2-carbaldehyde
CAS51792-36-0
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=O
InChIInChI=1S/C15H10O2/c16-10-12-8-9-15(17-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H
InChIKeyCTSWIPKWDHCZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Naphthalen-1-yl)furan-2-carbaldehyde (CAS 51792-36-0): A Differentiated Naphthyl-Furan Aldehyde Building Block for Medicinal Chemistry and Heterocycle Synthesis


5-(Naphthalen-1-yl)furan-2-carbaldehyde (CAS 51792-36-0) is a heterocyclic aromatic aldehyde consisting of a furan-2-carbaldehyde core substituted at the 5-position with a naphthalen-1-yl group [1]. With a molecular weight of 222.24 g/mol and a calculated partition coefficient (LogP) of 3.91, this compound exhibits moderate lipophilicity suitable for membrane permeability in drug discovery contexts . It serves as a key intermediate for synthesizing naphthofuran derivatives, thiosemicarbazones, and other fused heterocyclic systems, and is commercially available with batch-specific QC documentation (NMR, HPLC) .

Why 5-(Naphthalen-1-yl)furan-2-carbaldehyde Cannot Be Substituted by Simpler Furan-2-carbaldehyde Analogs


Generic substitution of 5-(naphthalen-1-yl)furan-2-carbaldehyde with simpler 5-aryl-furan-2-carbaldehydes (e.g., 5-phenyl, 5-thienyl) is contraindicated due to the naphthyl group's unique steric, electronic, and lipophilic contributions. The extended π-conjugation and higher LogP (3.91) of the naphthyl substituent fundamentally alter molecular recognition events, synthetic utility, and physicochemical properties compared to smaller aryl analogs . This structural divergence manifests in distinct biological activity profiles, particularly when the compound is used as a precursor for thiosemicarbazone derivatives [1].

Quantitative Differentiation: 5-(Naphthalen-1-yl)furan-2-carbaldehyde vs. Structural Analogs and In-Class Candidates


Superior Antiproliferative Potency of Naphthyl-Furan Thiosemicarbazone Derivative vs. 5-Fluorouracil Across Seven Cancer Cell Lines

The thiosemicarbazone derivative synthesized from 5-(naphthalen-1-yl)furan-2-carbaldehyde exhibits potent antiproliferative activity (IC50 = 7.69 µM) against H460, HuTu80, DU145, MCF-7, M-14, HT-29, and LNCaP tumor cell lines, surpassing the reference drug 5-fluorouracil [1]. This derivative was selected as the lead compound among a series of X-furan-2-carbaldehyde thiosemicarbazones, demonstrating that the naphthyl substituent confers enhanced cytotoxicity compared to other aryl-substituted analogs in the series [1].

Anticancer Thiosemicarbazone Naphthofuran

Increased Cytotoxicity with Naphthyl Substitution at C-5 of Furan Ring

Structure-activity relationship (SAR) analysis indicates that the attachment of a naphthoyl substituent to the furan ring at the C-5 position significantly increases cytotoxic activity compared to other substituents [1]. This finding directly supports the unique value proposition of 5-(naphthalen-1-yl)furan-2-carbaldehyde over analogs with smaller aryl groups (e.g., phenyl) or heteroaryl groups (e.g., thienyl) at the same position [1].

SAR Naphthofuran Cytotoxicity

Distinct Lipophilicity (LogP 3.91) vs. Simpler 5-Aryl-Furan-2-carbaldehydes

5-(Naphthalen-1-yl)furan-2-carbaldehyde exhibits a calculated LogP of 3.91 , significantly higher than the LogP of 5-phenylfuran-2-carbaldehyde (estimated ~2.5-3.0 based on benzene vs. naphthalene lipophilicity increment) . This elevated lipophilicity, driven by the extended aromatic naphthyl system, predicts enhanced membrane permeability and potential blood-brain barrier penetration compared to phenyl or thienyl analogs, as reflected in its high predicted bioconcentration factor (BCF: 641) .

Physicochemical Properties Lipophilicity Drug Design

Proprietary Industrial Production Method and Scalability for Thiosemicarbazone Derivatives

An industrial production method has been developed specifically for the thiosemicarbazone derivative of 5-(naphthalen-1-yl)furan-2-carbaldehyde, with detailed material calculations, consumption rates, and a basic technological scheme established for obtaining 1 ton of finished product [1]. This industrial scalability distinguishes this specific naphthyl-furan aldehyde derivative from other furan-2-carbaldehyde thiosemicarbazones that lack documented scale-up protocols [1].

Process Chemistry Scale-up Antioxidant

Validated Application Scenarios for 5-(Naphthalen-1-yl)furan-2-carbaldehyde Procurement


Synthesis of Lead-Optimized Anticancer Thiosemicarbazones

Medicinal chemistry teams seeking to develop novel anticancer agents should prioritize 5-(naphthalen-1-yl)furan-2-carbaldehyde as the aldehyde precursor for thiosemicarbazone synthesis. Its derivative has demonstrated IC50 = 7.69 µM antiproliferative activity across seven cancer cell lines, outperforming 5-fluorouracil and establishing the naphthyl-furan scaffold as a validated lead series [1].

Design of Lipophilic CNS-Penetrant Small Molecules

Computational chemists and medicinal chemists designing CNS-targeted or intracellular small molecules should select 5-(naphthalen-1-yl)furan-2-carbaldehyde for its calculated LogP of 3.91 and high predicted BCF (641), which confer superior membrane permeability compared to phenyl- or thienyl-substituted furan-2-carbaldehyde analogs .

Industrial-Scale Production of Naphthofuran-Based Antioxidants

Process R&D and manufacturing groups seeking to produce naphthofuran-based antioxidants or drug candidates at scale can leverage the established industrial production method for 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone, which includes validated material calculations, consumption rates, and technological schemes for 1-ton batch production [1].

Synthesis of Fused Naphthofuran Heterocycles for Fragment-Based Screening

Organic chemists and screening library curators can utilize 5-(naphthalen-1-yl)furan-2-carbaldehyde as a versatile building block for constructing naphthofuran derivatives and fused heterocyclic systems [2]. The compound is commercially available with batch-specific QC (NMR, HPLC) , ensuring reproducible synthetic outcomes and reliable compound integrity for fragment-based drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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